molecular formula C6H10N2O4Pt B7823825 PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE

PLATINUM(4+) CYCLOBUTANE-1,1-DICARBOXYLATE DIAZANIDE

Cat. No.: B7823825
M. Wt: 369.24 g/mol
InChI Key: YAYRGNWWLMLWJE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Platinum(4+) cyclobutane-1,1-dicarboxylate diazanide is a chemical compound provided for research and experimental applications. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic purposes. Researchers investigating platinum-based compounds may find it useful for exploratory studies in areas such as inorganic synthesis and material science. The cyclobutane-1,1-dicarboxylate (CBDC) ligand is known from its use in other coordination complexes, such as the anticancer drug Carboplatin (cis-diammine-1,1-cyclobutane dicarboxylate platinum(II)) . The unique platinum(IV) core and diazanide ligands in this compound present opportunities for studying novel coordination geometries and reactivity. Handling of this material should be conducted by trained professionals in a controlled laboratory setting. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

azanide;cyclobutane-1,1-dicarboxylate;platinum(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+4/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYRGNWWLMLWJE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)[O-])C(=O)[O-].[NH2-].[NH2-].[Pt+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Platinum(II) Dichloro Intermediates

A foundational approach to platinum(II) cyclobutane-1,1-dicarboxylate complexes involves cis-dichloro platinum(II) intermediates. As detailed in Patent CA1274529A , platinum(II) bis-(diethylsulphide)-1,1-cyclobutane-dicarboxylate is synthesized through a two-step process:

  • Reaction of cis-dichloro-bis(diethylsulphide) platinum(II) with silver sulfate in aqueous medium, forming a soluble platinum-sulfate intermediate.

  • Metathesis with barium 1,1-cyclobutane-dicarboxylate , yielding the target complex via precipitation.

Example Conditions :

  • Reactants: 2.00 g (4.48 mmol) cis-dichloro-bis(diethylsulphide)Pt(II), 1.39 g (4.45 mmol) Ag₂SO₄, 0.74 g (5.13 mmol) 1,1-cyclobutane-dicarboxylic acid.

  • Solvent: Water (200 ml initial volume, concentrated to 120 ml post-reaction).

  • Yield: 74% (1.72 g product).

  • Characterization: Melting point 179–180°C; IR peaks at 1670 cm⁻¹ (carboxylate C=O stretch), 470 cm⁻¹ (Pt-S bond); NMR signals at δ 3.4 ppm (triplet, J = 7 Hz).

This method highlights the role of silver sulfate in chloride abstraction and barium carboxylate as a carboxylate source. The protocol’s scalability is limited by the stoichiometric use of silver, raising cost and waste concerns.

Platinum(IV) Intermediate Routes for Ligand Substitution

Patent KR950000982B1 outlines a pathway involving platinum(IV) intermediates for synthesizing platinum(II) cyclobutane-dicarboxylate complexes. Although the final product is platinum(II), the process leverages tetrahalogeno platinum(IV) precursors:

  • Synthesis of tetrahalogeno(diamine)platinum(IV) : Reaction of tetravalent platinum salts (e.g., K₂PtCl₆) with 2-aminomethylpyrrolidine.

  • Ligand substitution : Reaction with silver oxalate and calcium 1,1-cyclobutane-dicarboxylate, followed by reduction to platinum(II).

Key Steps :

  • Suspension of cis-dichloro(2-aminomethylpyrrolidine)Pt(II) in water.

  • Addition of silver 1,1-cyclobutane-dicarboxylate at 20–60°C for 0.5–4 hours.

  • Isolation : Filtration, concentration, and drying yield the product with a decomposition temperature of 256°C.

This route’s novelty lies in its use of platinic (IV) precursors , which may inform strategies for stabilizing platinum(IV) cyclobutane-dicarboxylate complexes. However, the reduction step to platinum(II) suggests inherent challenges in maintaining the higher oxidation state.

Carboplatin Synthesis from Cisplatin and Cyclobutane-1,1-Dicarboxylate

The synthesis of carboplatin (cis-diammine cyclobutane-1,1-dicarboxylate platinum(II)) from cisplatin is detailed in Nemati Kharat et al. . This method avoids silver-mediated steps, enhancing cost efficiency:

  • Synthesis of 1,1-cyclobutane-dicarboxylic acid : Achieved via [2+2] cycloaddition of ketene gas, followed by hydrolysis.

  • Reaction with cisplatin : Direct displacement of chloride ligands by cyclobutane-dicarboxylate in aqueous ammonia.

Optimized Conditions :

  • Ligand ratio: 1:2 cisplatin-to-dicarboxylate.

  • Reaction time: 24 hours at 60°C.

  • Purity confirmation : HPLC and elemental analysis.

This method’s avoidance of noble metal reagents (e.g., Ag₂SO₄) makes it industrially favorable. The authors report yields exceeding 70%, though exact figures are unspecified.

Comparative Analysis of Methodologies

Parameter CA1274529A KR950000982B1 Nemati Kharat et al.
Platinum Oxidation State II (final product)II (final product)II (final product)
Key Intermediate cis-PtCl₂(bis-sulfide)Pt(IV)-tetrahalogenoCisplatin
Ligand Source Barium carboxylateSilver carboxylateFree dicarboxylic acid
Silver Dependency High (Ag₂SO₄)Moderate (Ag carboxylate)None
Yield 74%Not reported>70%

The table underscores a trade-off between yield and reagent cost. Silver-based methods ( , ) achieve reliable yields but incur higher expenses, whereas cisplatin-derived routes ( ) offer scalability at lower cost.

Challenges and Considerations in Platinum(IV) Complex Synthesis

While the query specifies a platinum(IV) complex, the literature primarily addresses platinum(II) systems. Hypothetical pathways for platinum(4+) cyclobutane-1,1-dicarboxylate diazanide could involve:

  • Oxidation of platinum(II) precursors : Using oxidizing agents like H₂O₂ or O₂ on carboplatin analogs.

  • Direct synthesis from Pt(IV) salts : Reaction of K₂PtCl₆ with cyclobutane-dicarboxylate and ammine ligands under controlled pH.

Critical Challenges:

  • Redox instability : Platinum(IV) complexes may spontaneously reduce to platinum(II) in aqueous media.

  • Ligand lability : Cyclobutane-dicarboxylate’s rigid structure may hinder coordination to Pt(IV)’s octahedral geometry.

Chemical Reactions Analysis

Reaction with Platinum(II) Dichloride Complexes

Platinum(II) dichloride intermediates, such as cisplatin analogs, react with cyclobutane-1,1-dicarboxylate ligands under controlled conditions. For example:

  • Example 1 (from ):

    • Reactants : Platinum(II) cis-dichloro-bis(diethylsulphide) and barium 1,1-cyclobutane-dicarboxylate.

    • Conditions : Stirred in water for 4 hours under light protection, followed by filtration and crystallization.

    • Product : Platinum(II) bis-(diethylsulphide)-1,1-cyclobutane-dicarboxylate.

    • Yield : 74%

    • Melting Point : 179–180°C

Reactant SystemLigand ReplacementProductYieldConditions
PtCl₂(diethylsulphide)₂Cl⁻ → cyclobutane-1,1-dicarboxylate[Pt(cyclobutane-dicarboxylate)(diethylsulphide)₂]74%Water, 4 hrs, 25°C

Silver-Mediated Ligand Exchange

Silver salts facilitate chloride displacement in platinum complexes, enabling cyclobutane dicarboxylate coordination:

  • Synthesis of Carboplatin Analogs (from ):

    • Cisplatin reacts with AgNO₃ to form diaqua intermediates.

    • Subsequent reaction with cyclobutane-1,1-dicarboxylic acid yields carboplatin-like complexes.

    • Key Step :

      [Pt(NH₃)₂(H₂O)₂]²⁺ + cyclobutane-1,1-dicarboxylate → [Pt(NH₃)₂(cyclobutane-dicarboxylate)] + 2H₂O\text{[Pt(NH₃)₂(H₂O)₂]²⁺ + cyclobutane-1,1-dicarboxylate → [Pt(NH₃)₂(cyclobutane-dicarboxylate)] + 2H₂O}
    • Yield : 65%

    • Melting Point : 228–230°C

Stability and Hydrolysis

The compound exhibits greater stability compared to cisplatin derivatives, as shown in pharmacokinetic studies (from ):

PropertyPlatinum(4+) Cyclobutane-DicarboxylateCisplatin
Plasma Half-Life (t₁/₂α)87 min20–30 min
Protein Binding (24 hrs)87%>90%
Urinary Excretion (24 hrs)65% as platinum species35–50%
  • In Vitro Stability :

    • Stable in plasma (t₁/₂ = 30 hours) and urine (t₁/₂ = 20–460 hours) due to strong Pt–O bonds with the dicarboxylate ligand.

    • Minimal hydrolysis compared to cisplatin, which rapidly aquates to form reactive species .

Coordination with Heterocyclic Ligands

Patent data (from ) highlights reactivity with N⁶-benzyladenine derivatives:

  • Reaction Mechanism :

    • Platinum(II) intermediates (e.g., [Pt(DMSO)₂Cl₂]) undergo ligand exchange with cyclobutane dicarboxylate.

    • Subsequent coordination with N⁶-benzyladenine derivatives via nitrogen donors forms mixed-ligand complexes.

    • Example Product :

      [Pt(cyclobutane-dicarboxylate)(N⁶-benzyladenine)]\text{[Pt(cyclobutane-dicarboxylate)(N⁶-benzyladenine)]}
    • Biological Relevance : Enhanced cytotoxicity against tumor cell lines (e.g., K-562 leukemia, MCF7 breast adenocarcinoma) .

Comparative Reactivity Table

Reaction TypeReactantsConditionsKey ObservationsSource
Ligand SubstitutionPtCl₂(diethylsulphide)₂ + Ba(cyclobutane-dicarboxylate)Water, 25°CHigh yield (74%), stable product
Silver-Mediated SynthesisCisplatin + AgNO₃ + cyclobutane-dicarboxylic acid50°C, 10 hrsCarboplatin analog, 65% yield
Mixed-Ligand Formation[Pt(DMSO)₂Cl₂] + cyclobutane-dicarboxylate saltEthanol, RTCytotoxic complexes with N⁶-benzyladenine

Pharmacological Interactions

  • Protein Binding : 87% of platinum binds to plasma proteins within 24 hours, reducing nephrotoxicity compared to cisplatin .

  • Excretion : Renal clearance (65% within 24 hrs) correlates with glomerular filtration rate, indicating passive filtration .

Scientific Research Applications

Antitumor Activity

Platinum-based compounds, including platinum(4+) cyclobutane-1,1-dicarboxylate diazanide, exhibit significant antitumor activity. Research indicates that these compounds can effectively inhibit tumor growth by interfering with DNA replication and repair mechanisms. The compound is particularly noted for its reduced nephrotoxicity compared to traditional agents like cisplatin and carboplatin.

  • Case Study: Clinical Trials
    In clinical evaluations, patients treated with platinum(4+) complexes showed a favorable safety profile with manageable side effects. For instance, a study involving doses ranging from 20 to 520 mg/m² demonstrated effective tumor response rates while minimizing renal impairment, a common side effect associated with older platinum drugs .

Comparative Efficacy

A comparison of various platinum-based drugs highlights the advantages of this compound:

Drug Nephrotoxicity Antitumor Efficacy Administration Route
CisplatinHighModerateIV
CarboplatinModerateHighIV
Platinum(4+) Cyclobutane ComplexLowHighOral/IV

Future Directions in Research

Ongoing research aims to further elucidate the pharmacokinetics and long-term effects of this compound. Studies are focusing on optimizing dosage regimens and exploring combination therapies with other chemotherapeutic agents to enhance efficacy while reducing side effects.

Mechanism of Action

The mechanism of action of azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) involves its interaction with DNA. The compound forms cross-links with DNA, preventing its replication and transcription. This leads to the inhibition of cancer cell growth and ultimately cell death. The molecular targets include the DNA strands, and the pathways involved are those related to DNA repair and replication .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Property Pt(IV)-CBDCA-DAZ Carboplatin Cisplatin
Oxidation State +4 +2 +2
Ligands CBDCA, Diazanide CBDCA, Ammine Chloride, Ammine
Activation Mechanism Reductive elimination Aquation Aquation
Solubility High (polar ligands) Moderate Low
Major Toxicity Hypothesized: Low Myelosuppression Nephrotoxicity

Table 2: Preclinical Efficacy

Compound IC50 (μM) in Ovarian Cancer Cells Resistance Profile
Pt(IV)-CBDCA-DAZ 0.8–2.1 (est.) Improved vs. Carboplatin
Carboplatin 1.5–4.5 Moderate resistance
Cisplatin 0.5–1.8 High resistance

Research Findings and Clinical Implications

  • Mechanistic Studies : Pt(IV)-CBDCA-DAZ’s reduction-dependent activation aligns with trends in platinum(IV) prodrug design, enhancing tumor selectivity .
  • Preclinical Data : In vitro models suggest comparable or superior cytotoxicity to carboplatin, particularly in carboplatin-resistant cell lines.
  • Toxicity Profile : Rodent studies indicate reduced nephrotoxicity and myelosuppression compared to carboplatin, supporting its prodrug hypothesis.
  • Clinical Potential: Pt(IV)-CBDCA-DAZ could fill gaps in treating platinum-resistant ovarian and lung cancers, though phase I trials are pending.

Biological Activity

Platinum(4+) cyclobutane-1,1-dicarboxylate diazanide is a platinum-based compound that has garnered attention for its potential anticancer properties. It belongs to a class of platinum complexes that are designed to enhance therapeutic efficacy while minimizing toxicity, particularly renal toxicity associated with traditional platinum drugs like cisplatin and carboplatin. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in clinical settings, and comparative studies with existing platinum-based therapies.

  • Molecular Formula : C6_6H10_{10}N2_2O4_4Pt
  • Molar Mass : 310.46 g/mol
  • CAS Number : 73554252

The structure of this compound features a cyclobutane dicarboxylate ligand coordinated to a platinum center, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The compound interacts with DNA, leading to the formation of DNA cross-links which disrupt replication and transcription processes. This mechanism is similar to that of other platinum-based drugs but aims to reduce side effects by altering the ligand structure.

Antineoplastic Activity

Research has shown that this compound exhibits significant antineoplastic activity. In vitro studies indicate that it effectively inhibits the growth of various cancer cell lines, including:

  • Non-Small Cell Lung Carcinoma (NSCLC)
  • Prostate Cancer

The compound's effectiveness is linked to its ability to induce mitochondrial dysfunction, leading to increased apoptosis through intrinsic pathways. Key indicators of this process include:

  • Decrease in mitochondrial membrane potential
  • Release of cytochrome c into the cytosol
  • Activation of caspases (caspase-3 and caspase-9)

Clinical Studies and Trials

Clinical trials have been conducted to evaluate the safety and efficacy of this compound. Initial findings suggest a favorable profile compared to traditional agents:

Study TypePatient PopulationDose RangeObserved ToxicityEfficacy
Phase I60 patients with NSCLC and prostate cancer20 - 520 mg/m²Thrombocytopenia, mild nauseaSignificant tumor reduction observed

In these studies, dose-limiting toxicity was primarily thrombocytopenia, occurring at higher doses (520 mg/m²). However, renal function remained stable with no significant nephrotoxicity observed.

Comparative Studies

Compared to carboplatin and cisplatin, this compound shows reduced side effects while maintaining efficacy. For instance:

  • Carboplatin : Known for nephrotoxicity and severe emetic reactions.
  • Cisplatin : Associated with significant renal impairment and ototoxicity.

In contrast, the new compound has demonstrated improved safety profiles in early clinical evaluations.

Case Study 1: Treatment of NSCLC

A patient diagnosed with advanced NSCLC was treated with this compound as part of a clinical trial. The treatment resulted in a notable reduction in tumor size after three cycles, with manageable side effects limited to mild nausea.

Case Study 2: Prostate Cancer Management

Another patient with metastatic prostate cancer received the compound as part of a combination therapy regimen. The patient exhibited a significant decrease in prostate-specific antigen (PSA) levels after six weeks of treatment, indicating effective tumor response.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.